Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl-
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Overview
Description
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is a complex organic compound with the molecular formula C20H15Cl3O3. It is characterized by the presence of multiple phenolic groups and chlorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- typically involves the reaction of 4-chlorophenol with formaldehyde and 5-chloro-2-hydroxybenzaldehyde under controlled conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and catalysts but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated and nitrated phenolic compounds.
Scientific Research Applications
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Dichlorophen: Another chlorinated phenolic compound with similar antimicrobial properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound used as a UV stabilizer in various applications.
Uniqueness
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is unique due to its specific structure, which provides a combination of phenolic and chlorinated functionalities. This unique structure enhances its reactivity and effectiveness in various applications, particularly in antimicrobial and industrial uses .
Properties
CAS No. |
6642-07-5 |
---|---|
Molecular Formula |
C20H15Cl3O3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H15Cl3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 |
InChI Key |
FXHQZEJEBWTOJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
Key on ui other cas no. |
6642-07-5 |
Synonyms |
2,6-bis(2'-hydroxy-5'-chlorobenzyl)chlorophenol 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol G-610 trichlorophene |
Origin of Product |
United States |
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